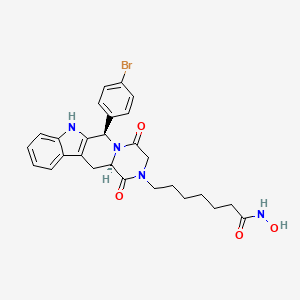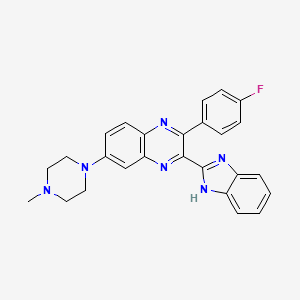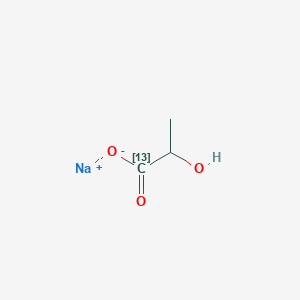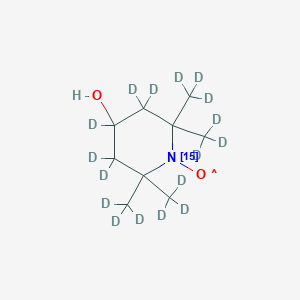
Anhydrous potassium carbonate, 99.995% metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrous potassium carbonate, with the chemical formula K₂CO₃, is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution. It is commonly used in various industrial applications, including the production of glass, soap, and as a drying agent for solvents. The compound is known for its high purity, with a metals basis of 99.995%, making it suitable for sensitive applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous potassium carbonate is typically prepared by the reaction of potassium hydroxide (KOH) with carbon dioxide (CO₂). The reaction proceeds as follows: [ 2KOH + CO₂ \rightarrow K₂CO₃ + H₂O ] The resulting solution crystallizes to form the sesquihydrate K₂CO₃·3/2H₂O, which is then heated above 200°C to yield the anhydrous salt .
Industrial Production Methods: In industrial settings, potassium carbonate can also be produced by treating potassium chloride (KCl) with carbon dioxide in the presence of an organic amine to form potassium bicarbonate (KHCO₃), which is then calcined to produce potassium carbonate .
Types of Reactions:
Oxidation and Reduction: Potassium carbonate does not typically undergo oxidation or reduction reactions due to its stable carbonate ion.
Substitution Reactions: It can participate in substitution reactions where it acts as a base, facilitating the substitution of halides in organic compounds.
Acid-Base Reactions: As a strong base, potassium carbonate reacts with acids to form potassium salts and carbon dioxide.
Common Reagents and Conditions:
Acids: Reacts with acids like hydrochloric acid (HCl) to produce potassium chloride (KCl), water, and carbon dioxide.
Organic Reagents: Used in organic synthesis for reactions such as aldol condensation, Michael reaction, and Wittig reaction.
Major Products Formed:
Potassium Salts: Formed when reacting with various acids.
Organic Compounds: Formed in organic synthesis reactions where potassium carbonate acts as a base or catalyst.
Scientific Research Applications
Anhydrous potassium carbonate is widely used in scientific research due to its high purity and reactivity. Some of its applications include:
Biology: Employed in buffer solutions and as a drying agent for biological samples.
Medicine: Utilized in the preparation of certain pharmaceuticals and as a component in some medical treatments.
Industry: Used in the manufacture of glass, soap, and as a fire suppressant in extinguishers.
Mechanism of Action
The primary mechanism of action of anhydrous potassium carbonate is its ability to act as a strong base. It readily dissociates in water to form potassium ions (K⁺) and carbonate ions (CO₃²⁻), which can then participate in various chemical reactions. The carbonate ions can neutralize acids, making potassium carbonate an effective buffering agent .
Comparison with Similar Compounds
Sodium Carbonate (Na₂CO₃):
Lithium Carbonate (Li₂CO₃): Used in the treatment of bipolar disorder and in the production of ceramics and glass.
Calcium Carbonate (CaCO₃): Commonly found in rocks and used in the production of lime and cement.
Uniqueness: Anhydrous potassium carbonate is unique due to its high solubility in water, strong alkaline nature, and high purity level (99.995% metals basis). These properties make it particularly suitable for applications requiring minimal impurities and high reactivity .
Properties
Molecular Formula |
CHK2O3 |
|---|---|
Molecular Weight |
139.213 g/mol |
InChI |
InChI=1S/CH2O3.2K/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChI Key |
KJVUWBCQJVULOY-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)O[O-].[K].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)



![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)


![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)




